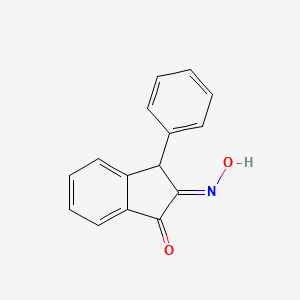
2-Hydroxyimino-3-phenylindanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyimino-3-phenylindanone is an organic compound with the molecular formula C15H11NO2 It is a derivative of indanone, characterized by the presence of a hydroxyimino group at the second position and a phenyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyimino-3-phenylindanone typically involves the reaction of indanone derivatives with hydroxylamine hydrochloride under basic conditions. The reaction proceeds via the formation of an oxime intermediate, which is then subjected to further reactions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction times, temperatures, and purification processes to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxyimino-3-phenylindanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyimino-3-phenylindanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Hydroxyimino-3-phenylindanone involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress levels. The exact pathways and targets are still under investigation, but its ability to modulate enzyme activities and receptor interactions is of particular interest .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxyimino-3-phenylpropionate: Another compound with a similar structure but different functional groups.
2-Hydroxyimino-3-phenylbutanone: A related compound with variations in the carbon chain length and functional groups.
Uniqueness: 2-Hydroxyimino-3-phenylindanone is unique due to its indanone core structure, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
24273-37-8 |
|---|---|
Molekularformel |
C15H11NO2 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
(2E)-2-hydroxyimino-3-phenyl-3H-inden-1-one |
InChI |
InChI=1S/C15H11NO2/c17-15-12-9-5-4-8-11(12)13(14(15)16-18)10-6-2-1-3-7-10/h1-9,13,18H/b16-14+ |
InChI-Schlüssel |
TXRMUKQKPSRVSL-JQIJEIRASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C\2C3=CC=CC=C3C(=O)/C2=N/O |
Kanonische SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C2=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


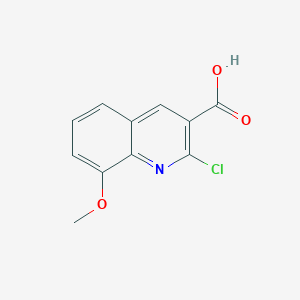
![4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B11872320.png)
![(NZ)-N-[(3-pyridin-3-ylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine](/img/structure/B11872322.png)
![6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11872324.png)
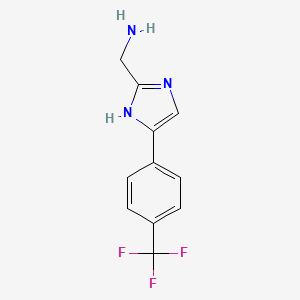



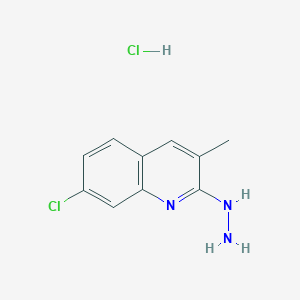
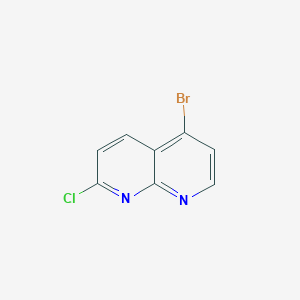


![4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11872384.png)
![9-Fluoro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B11872386.png)
